Product packaging for Samandarine(Cat. No.:CAS No. 467-51-6)

Samandarine

Cat. No.: B1681419
CAS No.: 467-51-6
M. Wt: 305.5 g/mol
InChI Key: HJCSQOSWSRPBOU-XTXNWKRWSA-N
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Description

Samandarine is the principal steroidal alkaloid toxin identified in the parotoid gland secretions of the Fire Salamander (Salamandra salamandra) . This compound is a key member of the samandarines family, characterized by a complex 7-6-6-5 fused ring system of a 2a-aza-A-homo-5β-steroid skeleton, and is biosynthesized de novo from a cholesterol precursor . It is an extremely potent neurotoxin, with a reported LD50 of 70 μg/kg in mice, and primarily affects the central nervous system, leading to symptoms such as muscle convulsions, hypertension, and eventual death by respiratory paralysis . While its precise molecular mechanism is not fully elucidated, research indicates its action targets neurons within the spinal cord . In addition to its neurotoxic effects, this compound and related alkaloids like samandarone have demonstrated mild antimicrobial and antifungal properties in scientific studies, inhibiting the growth of various bacteria and fungi such as Bacillus subtilis and Geotrichum candidum . This makes it a compound of interest for studying predator-prey interactions and innate immune defenses in amphibians . The study of this compound provides valuable insights for researchers in toxicology, neuropharmacology, and evolutionary biology. It serves as a reference standard for the investigation of ion channel modulators, the biochemistry of animal-derived toxins, and the ecological role of aposematism . This product is supplied for research use only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H31NO2 B1681419 Samandarine CAS No. 467-51-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

467-51-6

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

(1R,2S,3S,6R,8S,10S,11S,14R,16S)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.02,14.03,11.06,10]nonadecan-8-ol

InChI

InChI=1S/C19H31NO2/c1-18-6-5-14-13(15(18)8-12(21)9-18)4-3-11-7-17-20-10-16(22-17)19(11,14)2/h11-17,20-21H,3-10H2,1-2H3/t11-,12+,13-,14+,15+,16+,17+,18-,19+/m1/s1

InChI Key

HJCSQOSWSRPBOU-XTXNWKRWSA-N

SMILES

CC12CCC3C(C1CC(C2)O)CCC4C3(C5CNC(C4)O5)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)O)CC[C@H]4[C@@]3([C@@H]5CN[C@H](C4)O5)C

Canonical SMILES

CC12CCC3C(C1CC(C2)O)CCC4C3(C5CNC(C4)O5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Samandarine; 

Origin of Product

United States

Chemical Synthesis Methodologies for Samandarine and Analogues

Advanced Synthetic Methodologies for this compound-Type Alkaloids

This compound and its related alkaloids represent a unique class of steroidal compounds characterized by a complex 7-6-6-5 fused ring system, often featuring a 2a-aza-A-homo-5β-steroid skeleton with a 1α,3α-oxide bridge and additional oxygenation at C16. easychem.orguni.lunih.govplos.orggoogle.com Their intricate structures and multiple chiral centers pose significant challenges for chemical synthesis. easychem.orgnih.govnih.gov

Model Studies and Analogue Synthesis Approaches

Early interest in the chemical synthesis of this compound-type alkaloids emerged in the 1960s and 1970s. easychem.org A notable effort was made by Shimizu in 1976, who successfully constructed the bridged oxazolidone system, a key structural motif in this compound, with the correct stereoselectivity. However, these early synthetic steps generally proceeded with low to moderate yields. easychem.org

A pivotal strategy in the synthesis of this compound-type alkaloids and their analogues involves the Schmidt reaction. This methodology facilitates the introduction of a nitrogen atom into the A-ring of steroids, leading to the formation of the characteristic 2a-aza-A-homo-5β-steroid core. For instance, lithium-ethylamine reduction of 17β-acetoxy-1α-hydroxy-2a-aza-A-homo-5β-androstan-3-one, a product derived from a Schmidt reaction, has been shown to yield this compound-type alkaloids. uni.lunih.govnih.gov This approach highlights the utility of biogenetically modeled syntheses, drawing inspiration from the natural biosynthetic pathway where samandarines are formed from cholesterol via nitrogen insertion. easychem.orguni.lugoogle.comnih.govnih.govnih.gov

Beyond direct this compound synthesis, advancements in the total synthesis of other complex alkaloids, such as indolizidine alkaloids (e.g., monomorine I and indolizidine 209D), provide valuable insights into strategies for constructing polycyclic systems with high stereocontrol. These include the use of stereoselective Tsuji–Trost allylic amination, ring-closing metathesis, and N-acylpyridinium salt reactions to establish stereocenters. uni.lumdpi-res.com Recent progress in general alkaloid synthesis has also seen the application of chiral secondary amine organocatalysts and dual amine/palladium catalyst systems for constructing complex skeletons, which could be adapted for this compound analogues. nih.gov

Challenges in Accessing Complex Chiral Structures

The synthesis of this compound and its analogues is inherently challenging due to their highly complex and polycyclic nature, featuring a 7-6-6-5 fused ring system and a multitude of chiral centers. easychem.orgnih.govnih.gov The precise control of stereochemistry at each of these centers is critical for achieving the correct natural product structure and is a major hurdle in synthetic endeavors. nih.govnih.govnih.gov

Introducing nitrogen atoms into the steroidal framework, particularly through ring expansion reactions, often presents difficulties in controlling both regioselectivity and stereoselectivity. nih.govcharchem.orggoogle.com For example, ring expansion reactions of 3- and 17-oxosteroids can exhibit inherent biases that dictate the isomeric outcomes, requiring careful reagent control to achieve desired regiochemical and stereochemical purity. nih.gov The formation of multiple diastereoisomers during synthetic steps further complicates the isolation and purification of the target compounds. nih.govnih.gov Moreover, the construction of medium-sized rings, such as the seven-membered A-ring in samandarines, can be challenging due to negative entropic factors during the ring-closing step, necessitating advanced strategies like temporary-bridge approaches in organocatalyzed syntheses. nih.gov

Current Status and Future Directions in this compound Synthetic Chemistry

While extensive recent efforts in the direct total synthesis of this compound itself have been limited since the 1960s and 1970s easychem.orggoogle.com, there is a renewed and growing interest in the broader family of this compound alkaloids. This resurgence is largely driven by their significant biological activities, particularly their antimicrobial properties against emerging threats such as the fungus Batrachochytrium salamandrivorans (Bsal), which is causing severe declines in salamander populations. uni.lugoogle.com The need for larger quantities of purified this compound alkaloids for detailed bioactivity studies and potential therapeutic development could serve as a strong impetus for future synthetic efforts. google.com

Future directions in this compound synthetic chemistry are likely to leverage recent advancements in general complex natural product synthesis. The development of novel catalytic methods, including transition metal catalysis, Lewis acid catalysis, and organocatalysis, offers promising avenues for more efficient and stereoselective routes to these intricate molecules. nih.govnih.gov These catalytic approaches can enable the precise installation of chiral centers and the construction of complex polycyclic systems with improved yields and fewer steps. Furthermore, the burgeoning fields of synthetic biology and metabolic engineering hold immense potential. By reprogramming microorganisms, it may become possible to produce complex alkaloids like samandarines in a more sustainable and scalable manner, bypassing the challenges associated with traditional chemical synthesis or extraction from natural sources. This integrated approach, combining advanced synthetic chemistry with biotechnological methods, will be crucial for unlocking the full pharmacological potential of this compound-type alkaloids.

Biological and Ecological Roles of Samandarine in Amphibians

Chemical Ecology of Samandarine

Antimicrobial Properties and Efficacy Against Pathogens

This compound, along with other this compound-family alkaloids, exhibits antimicrobial activities, offering protection to salamanders against various microbial pathogens researchgate.netacs.orgnih.govsci-hub.se. The crude cutaneous gland secretion from the Near Eastern fire salamander (Salamandra maculosa) has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi oatext.com.

Specific studies have shown that isolated samandarines possess bactericidal and fungicidal properties. For instance, this compound, samandarone (B1681420), and samandaridine, all derived from salamander skin gland secretions, have been found to inhibit microbial growth. Samandarone is often noted for its comparatively higher potency among these compounds researchgate.net.

Table 1: Antimicrobial Efficacy of this compound and Related Alkaloids

Compound(s)Target PathogenEfficacy / Minimum Effective Concentration (M)Reference
This compound, Samandarone, SamandaridineSaccharomyces cerevisiaeComplete inhibition at 1.5 × 10−6 nih.gov
Crude skin gland secretionGram-positive bacteriaGrowth inhibition oatext.com
Crude skin gland secretionGram-negative bacteriaGrowth inhibition oatext.com
Crude skin gland secretionFungiGrowth inhibition oatext.com

Interactions with Fungal Pathogens, particularly Batrachochytrium salamandrivorans

The antimicrobial properties of salamandrid alkaloids, including this compound, are particularly relevant in the context of emerging infectious diseases affecting amphibians, such as chytridiomycosis caused by the lethal fungus Batrachochytrium salamandrivorans (Bsal) researchgate.netacs.orgnih.govsci-hub.se. The defensive functions of these alkaloids against anti-infectious agents make them a subject of significant interest in understanding and potentially combating Bsal infections researchgate.netacs.orgnih.govsci-hub.se. Research efforts are focused on the isolation and study of pure salamander alkaloids to gain further insights into their biological activity and their potential role in mitigating the impact of Bsal researchgate.netacs.orgnih.govsci-hub.se.

Hypothesized Dietary Sequestration Mechanisms in Urodeles

The origin of this compound and other salamandrid alkaloids in urodeles involves complex biological processes. While many amphibian alkaloids are known to be sequestered from dietary sources and subsequently stored in granular skin glands, salamandrines are generally believed to be synthesized de novo from cholesterol within the salamander's body nih.govplos.org. This biosynthesis pathway involves the enzymatic degradation of the side chain on the D ring of cholesterol through functionalization with carboxyl groups and subsequent decarboxylation reactions plos.org. Alkaloids possessing a side chain at the C17 position may represent intermediate compounds in this biosynthetic route from cholesterol to alkaloids lacking side chains plos.org.

Despite the prevailing view of de novo biosynthesis, preliminary evidence suggests a possible dietary alkaloid sequestration mechanism in some Lyciasalamandra species, which are known to secrete internally synthesized this compound alkaloids plos.org. The presence and profiles of alkaloids in amphibian populations can be influenced by the availability of alkaloid-containing arthropods in their diet, and the process of alkaloid sequestration is understood to be protein-mediated plos.org. However, a comprehensive systematic investigation is still needed to definitively determine whether salamandrid alkaloids are exclusively biosynthesized or if their presence is a result of a combination of both biosynthesis and sequestration from food sources plos.org.

Broader Ecological Significance of Salamandrid Alkaloids

Beyond their direct biological roles in individual amphibians, salamandrid alkaloids contribute to broader ecological processes, influencing ecosystem resilience, serving as potential bioindicators, and shaping trophic dynamics.

Utility as Bioindicators of Environmental Health and Habitat Quality

Amphibians, including salamanders, are widely recognized as valuable bioindicators of environmental health and habitat quality due to their permeable skin, gelatinous eggs, and biphasic life cycles that often depend on both aquatic and terrestrial environments soluzionaenergia.comsci-hub.secarijournals.org. While the alkaloids themselves are not typically measured directly as bioindicators, the health and population dynamics of the amphibians that produce them can reflect the condition of their environment. Changes in amphibian populations, which may be influenced by environmental stressors impacting their ability to synthesize or utilize these defensive compounds, can signal broader ecological issues such as habitat degradation, pollution, climate change, and the emergence of diseases soluzionaenergia.comcarijournals.org. Therefore, the presence of robust, chemically defended amphibian populations can indirectly indicate a healthy and stable ecosystem sci-hub.seresearchgate.net.

Trophic Dynamics and Predator-Prey Interactions within Ecosystems

The presence of toxic salamandrid alkaloids profoundly influences trophic dynamics and predator-prey interactions within ecosystems. The conspicuous coloration of species like the fire salamander serves as an aposematic warning signal, advertising their unpalatability or toxicity to potential predators researchgate.netsci-hub.se. The secretions containing samandarines have been shown to be distasteful and toxic to a variety of vertebrates, including mammals, birds, fish, and other amphibians wikipedia.org. This chemical defense acts as a powerful deterrent, reducing predation pressure on salamanders and allowing them to maintain their ecological roles as obligate carnivores and top predators of invertebrates in their habitats nih.govresearchgate.net. By making salamanders less desirable prey, these alkaloids directly impact the flow of energy through the food web, influencing the structure of ecological communities and the dynamic equilibrium of species abundances nih.govplos.orgjordan.im.

Advanced Analytical and Spectroscopic Characterization of Samandarine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide invaluable insights into the molecular framework, connectivity, and stereochemistry of samandarine.

X-ray crystallography has played a pivotal role in confirming the definitive structure and stereochemistry of this compound. The absolute configurations of this compound and other steroidal alkaloids were elucidated through earlier studies, including the use of X-ray crystallography sci-hub.seresearchgate.net. Specifically, the structure and stereochemistry of this compound were confirmed in 1961 using this technique wikipedia.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the comprehensive structural assignment of complex natural products like this compound, providing detailed information on the arrangement of atoms and their connectivity. High-field NMR data for this compound and related alkaloids, such as O-acetylthis compound, O-(S)-3-hydroxybutanoylthis compound, and samanone, were first presented in a 2019 study sci-hub.seresearchgate.netacs.orgnih.gov.

For O-acetylthis compound, specific ¹H and ¹³C signals were assigned, showing high similarity to this compound with notable differences at C-16 and C-20 due to the ester group sci-hub.se. For instance, the C-16 carbon was detected at 76.1 ppm, characteristic of an ester, and the ester carbon C-20 was verified at 172.9 ppm sci-hub.se. Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial for verifying the connectivity, such as couplings from C-20 to the hydrogens of the acetyl CH₃ group and to H-16 sci-hub.se. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were also employed to establish the relative configuration, confirming it to be the same as that of this compound sci-hub.se. These detailed NMR analyses were fundamental in identifying new salamander alkaloids alongside known compounds sci-hub.se.

Mass spectrometry (MS) techniques are crucial for determining molecular weights, elemental compositions, and fragmentation patterns, aiding in the identification and structural characterization of alkaloids. Gas Chromatography-Mass Spectrometry (GC/MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been extensively used to analyze the structural variability of steroid alkaloids, including this compound, in salamander skin secretions sci-hub.seresearchgate.netacs.orgnih.govcrimsonpublishers.com.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been particularly valuable for determining the precise molecular formulas of novel compounds, such as O-(S)-3-hydroxybutanoylthis compound (C₂₃H₃₇NO₄) and samanone (C₁₉H₃₁NO) sci-hub.se. GC/Electron Ionization Mass Spectrometry (GC/EI-MS) provides characteristic molecular ions and fragmentation patterns, along with retention indices (RI), which are vital for identification sci-hub.se. For example, GC/EI-MS analysis of samanone indicated a molecular ion at m/z 289 with a retention index of 2574, and its spectrum was dominated by intense signals at m/z 289 [M]⁺ and 274 [M − CH₃]⁺ sci-hub.se. O-acetylthis compound showed a molecular ion at m/z 347 in its EI-mass spectrum sci-hub.se.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has also been applied for metabolite determination in salamander skin mucus, enabling accurate qualitative and relative quantitative analysis of this compound-type alkaloids crimsonpublishers.comcrimsonpublishers.com. MS² experiments, though sometimes leading to complete degradation or no fragmentation for certain compounds, are used to provide further structural insights through fragmentation patterns sci-hub.secrimsonpublishers.com.

The following table summarizes some specific mass spectrometry data for this compound-related compounds:

CompoundTechniqueMolecular Ion (m/z)Key Fragments (m/z)Retention Index (RI)Reference
This compoundEI-MSSimilar to 305-- sci-hub.se
O-acetylthis compoundEI-MS347-- sci-hub.se
O-(S)-3-hydroxybutanoylthis compoundHR-ESI-MS, GC/EI-MS391 ([M]+)-- sci-hub.se
SamanoneHR-ESI-MS, GC/EI-MS289 ([M]+)274 ([M − CH₃]+)2574 sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Chromatographic Separation and Isolation Methods

Chromatographic techniques are essential for the isolation and purification of this compound and its related alkaloids from complex biological matrices, such as salamander skin secretions.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purification and reevaluation of the composition of salamander poisons sci-hub.seresearchgate.netacs.orgnih.gov. A noninvasive isolation procedure for this compound, O-acetylthis compound, and other new alkaloids like O-3-hydroxybutanoylthis compound and samanone, has been developed using HPLC sci-hub.seacs.orgnih.gov.

For analysis, skin secretions are typically extracted with methanol (B129727) and analyzed by HPLC coupled to heated electrospray ionization mass spectrometry (HESI-MS) sci-hub.secrimsonpublishers.com. Chromatographic separation is optimized using specific gradients. For instance, a common gradient involves a mobile phase of acetonitrile (B52724) (CH₃CN), water (H₂O), and 2% formic acid in H₂O sci-hub.se. The acetonitrile content is typically varied, for example, increasing from 5% to 18.8% over 9 minutes, remaining constant for 3 minutes, and then increasing to 30% over another 3 minutes, while maintaining a constant 0.1% formic acid concentration sci-hub.se.

Semipreparative HPLC conditions are employed to scale up the separation for purification, although this process can be challenging due to the lack of strong UV-vis activity of the target compounds sci-hub.se. This method has successfully yielded purified this compound, among other alkaloids sci-hub.se.

The following table details typical HPLC gradient conditions used for the separation of salamander alkaloids:

Time (min)Acetonitrile (%)Water (with 0.1% Formic Acid) (%)
0.0 – 1.5298
1.5 – 2.53070
2.5 – 3.54060
3.5 – 6.54060
6.5 – 12.55050
12.5 – 16.55050
16.5 – 21.5955
21.5 – 30.5955
30.5 – 32.5298
32.5 – 36.5298

Note: This table is based on a gradient described for LC-MS/MS analysis of metabolites in salamander skin mucus, which includes this compound-type compounds crimsonpublishers.com.

Gas Chromatography (GC), often coupled with mass spectrometry (GC/MS), is a powerful tool for both qualitative and quantitative analysis of alkaloids, including this compound sci-hub.seknu.edu.afresearchgate.net. This technique is highly sensitive and effective for separating complex mixtures of alkaloids knu.edu.af.

GC/MS has been used to identify major alkaloids like this compound and samandarone (B1681420) in skin secretions and to observe high intraspecific variability in their ratios among individual specimens researchgate.net. The combination of GC as an ideal separator and MS as an identificator allows for robust analysis knu.edu.af. The mass spectrum obtained from GC/MS provides information on the masses of ion fragments and their relative abundance, which is fundamental for alkaloid identification knu.edu.af. The ability to totally computerize this method further enhances its utility in alkaloid detection knu.edu.af.

Solvent Extraction and Solid Phase Extraction Techniques for Alkaloid Recovery

The recovery of alkaloids like this compound from biological matrices, particularly amphibian skin secretions, involves specialized extraction techniques. Historically, isolation procedures included manual extraction and crystallization methods nih.gov. Modern approaches prioritize non-invasive methods and advanced chromatographic techniques.

A common non-invasive method involves "milking" the salamanders by applying gentle pressure to their parotoid glands and tail root, collecting the secreted poison into a glass container nih.govpherobase.com. The collected secretions are typically dissolved in methanol (MeOH) for subsequent analysis nih.govpherobase.com.

Solvent Extraction: For general alkaloid recovery, plant tissues are often moistened with ammonium (B1175870) hydroxide (B78521) (NH4OH) and then extracted with nonpolar chlorinated organic solvents. This is followed by sequential acid and base extractions to isolate the alkaloids from other components. Amphibian skin extracts are complex mixtures, necessitating multiple fractionation and purification steps to isolate pure compounds. Hexane can be used in these procedures to remove undesirable fatty acids from the extract.

Solid Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration in alkaloid analysis. While effective, some sample loss can occur during SPE procedures. A sophisticated hyphenated technique, HPLC-SPE-NMR, integrates HPLC separation with automated trapping of eluted compounds onto solid-phase extraction cartridges. This allows for the acquisition of NMR spectra from concentrated solutions after solvent exchange, enabling multiple peak trapping on the same cartridge to enhance analyte amounts for detailed 2D NMR data acquisition rhhz.net. This approach significantly accelerates the dereplication of components in complex, crude extracts prior to preparative-scale isolation rhhz.net.

An alternative non-lethal method for obtaining small molecules from amphibian skin involves foam-tipped swabs followed by HPLC analysis. The swab tips are extracted with methanol to recover the compounds.

Metabolomic Profiling and Data Analysis

Metabolomic profiling of amphibian skin secretions, particularly those containing samandarines, provides comprehensive insights into the chemical composition and its variations. UPLC-ESI-HRMS/MS is a key analytical platform for such metabolomic studies, revealing differences in this compound and other alkaloid content across populations and species. Metabolomic profiling often integrates HPLC, MS, and NMR techniques to achieve a holistic view of the metabolome.

Untargeted Metabolomics Approaches in Skin Secretions

Untargeted metabolomics approaches are employed to globally profile all detectable metabolites within a sample, allowing for the discovery of unanticipated molecules acs.org. This strategy is particularly valuable when the full metabolic content of a biological sample is unknown. In the context of amphibian skin secretions, untargeted metabolomics primarily relies on high-resolution mass spectrometry (HRMS) techniques, often coupled with liquid chromatography (LC-HRMS), or Nuclear Magnetic Resonance (NMR) spectroscopy acs.org. These techniques enable the detection of a wide array of compounds, including amino acids, amines, and lipids, providing a broad chemical fingerprint of the secretion acs.org.

Data Processing and Metabolite Identification Using Bioinformatics Databases

The large datasets generated by untargeted metabolomics require extensive data processing and sophisticated bioinformatics tools for metabolite identification. Data Processing: Peak identification and quantification are crucial initial steps. Software such as Compound Discoverer (e.g., version 3.3, Thermo Xcalibur) is commonly used for automated integration of peak areas, which is then manually reviewed and corrected as needed. Metabolite Identification: Identification of individual metabolites is typically carried out by comparing experimental data (e.g., mass spectra, retention times) with information available in various bioinformatics databases and spectral libraries acs.org. Key databases utilized for metabolite identification in amphibian secretions include:

MzCloud: A spectral library used for metabolite identification.

ChemSpider: A comprehensive chemical database that provides chemical structures and related information.

Human Metabolome Database (HMDB): This database facilitates reliable metabolite identification and data interpretation by linking chemical, clinical, and biochemical data acs.org. These tools and databases provide essential information such as chemical structures, mass spectrum patterns for peak identification, metabolite profiles, and insights into biological functions.

Quality Control Procedures in Metabolomic Studies of Amphibian Secretions

Quality control (QC) procedures are paramount in metabolomic studies to ensure the reliability, reproducibility, and accuracy of the generated data. For untargeted metabolomics analyses of amphibian secretions, a rigorous set of QC procedures is implemented.

Key aspects of quality control include:

Sample Collection and Preparation: The influence of sample collection and preparation methods on the resulting metabolomic data is significant. Rigorously standardized procedures for sample collection, storage (e.g., lyophilization and storage at -20°C), and preparation (e.g., dissolution in appropriate solvents like methanol) are essential to ensure the chemical quality and integrity of the samples.

Instrumental Parameters: Precise control over instrumental parameters during mass spectrometry analysis is critical. This includes setting high mass resolution (e.g., 70,000 FWHM at m/z 200) and maintaining a low mass tolerance (e.g., 5 ppm) for accurate mass measurements. Consistent flow rates for sheath and auxiliary gases (e.g., nitrogen) and capillary temperatures are also maintained.

Replicate Analysis: Running samples in replicates (e.g., triplicate) helps assess technical variability and improve the robustness of quantification.

Data Consistency: Monitoring the consistency of chromatographic profiles and mass spectral patterns across samples and runs is part of ongoing quality assurance.

These quality control measures are vital for obtaining reliable metabolomic profiles that accurately reflect the chemical diversity and variations of samandarines and other compounds in amphibian skin secretions.

Research Gaps and Future Research Directions

Elucidation of Unresolved Biosynthetic Pathways and Enzymatic Mechanisms

While it is established that Samandarine and related steroidal alkaloids are biosynthesized de novo from cholesterol within the liver, testes, or ovaries of salamanders, the precise enzymatic mechanisms and intermediate steps remain largely undefined. smolecule.comwikipedia.orgfeuersalamander.de The biosynthetic pathway involves the degradation of the cholesterol D-ring side chain through functionalization with carboxyl groups and subsequent decarboxylation reactions, alongside the insertion of a nitrogen atom from a glutamine residue into ring A. smolecule.comwikipedia.orgnih.gov However, the specific enzymes catalyzing these transformations have not been fully identified or characterized. Further investigation is needed to:

Identify and characterize the specific enzymes responsible for each step of the cholesterol-to-Samandarine conversion.

Elucidate the detailed reaction mechanisms, including the precise points of nitrogen insertion and oxygenation.

Investigate the proposed role of microsymbionts within the salamander mucosome in contributing to the diversity or synthesis of these endogenous steroidal alkaloids. nih.govresearchgate.netsemanticscholar.org

Determine if alternative or independent biosynthetic pathways exist for related compounds like samandarone (B1681420), which has been hypothesized to be a precursor or to originate from a separate pathway, a theory currently lacking experimental evidence. researchgate.net

Discovery and Comprehensive Characterization of Novel this compound Alkaloids

The this compound family currently comprises at least eleven reported members, with nine structures characterized in the mid-20th century. wikipedia.orgsemanticscholar.org Recent advancements in analytical techniques, particularly LC-HRMS/MS metabolomics, have enabled the identification of novel derivatives, such as O-3-hydroxybutanoylthis compound and samanone, identified as recently as 2019. researchgate.netsemanticscholar.org Despite these discoveries, the full extent of this compound chemical diversity across different salamander species and populations is likely underestimated. Future research should focus on:

Systematic screening of skin secretions from a wider range of Salamandra and Lyciasalamandra species, as well as other potential Salamandridae genera, using high-resolution metabolomics to discover novel this compound alkaloids. nih.govresearchgate.net

Comprehensive structural elucidation of newly identified compounds using advanced spectroscopic techniques (e.g., NMR, high-resolution mass spectrometry) to understand their unique structural features.

Investigating the observed variability in the quantitative and qualitative composition of Samandarines between different species, within the same species, and even within individuals over time. nih.govresearchgate.net

Table 1: Recently Identified this compound Alkaloids

Compound NameYear of IdentificationKey Structural Feature
O-3-hydroxybutanoylthis compound2019Esterified this compound with a hydroxybutanoyl group
Samanone2019Ketone derivative of this compound

Integrated Studies on Dietary Origin versus De Novo Synthesis and Sequestration

While de novo synthesis from cholesterol is a well-established mechanism for this compound production in salamanders, recent preliminary evidence suggests that some Lyciasalamandra species, and potentially Salamandra, might also sequester alkaloids from their diet. feuersalamander.denih.govsemanticscholar.org This dual origin, if confirmed, would be a significant finding, as dietary alkaloid sequestration has not been widely documented in urodeles. Future research should aim to:

Conduct comprehensive feeding experiments using isotopically labeled precursors to definitively determine the relative contributions of de novo synthesis versus dietary sequestration to the this compound profile in various salamander species.

Identify potential dietary sources of sequestered alkaloids in the natural habitats of salamanders.

Investigate the molecular mechanisms underlying alkaloid sequestration and storage, including transporter proteins and specialized glandular structures.

Explore the evolutionary implications of both de novo synthesis and potential sequestration, and how these strategies contribute to the chemical defense repertoire of salamanders.

Exploration of Structure-Activity Relationships for Antimicrobial and Ecological Functions

This compound alkaloids are known for their potent neurotoxicity, causing severe effects such as convulsions and respiratory paralysis. smolecule.comwikipedia.orgtargetmol.com They also exhibit antimicrobial activity against various bacteria and fungi. smolecule.com However, a detailed understanding of the structure-activity relationships (SAR) that govern these diverse biological functions is limited. Further research is needed to:

Systematically synthesize or isolate this compound analogues and derivatives to conduct comprehensive SAR studies, correlating specific structural modifications with changes in neurotoxicity and antimicrobial potency.

Elucidate the precise molecular targets and mechanisms of action for this compound's neurotoxic effects, particularly its interaction with central nervous system neurons. wikipedia.org

Investigate the specific mechanisms by which Samandarines exert their antimicrobial effects, identifying the cellular targets in bacteria and fungi. smolecule.com

Conduct ecological studies to thoroughly test the aposematism hypothesis, which suggests that the conspicuous coloration of fire salamanders serves as a warning signal for their toxicity. researchgate.net

Evaluate the dual function of Samandarines as both antipredator defenses and antimicrobial agents, especially in the context of emerging amphibian diseases like Batrachochytrium salamandrivorans, where these compounds may play a role in host defense. researchgate.net

Development of Advanced Synthetic Strategies for Complex this compound Analogues

The complex, chiral 7-6-6-5 fused ring system of Samandarines presents a significant challenge for chemical synthesis. wikipedia.orgresearchgate.net While early synthetic efforts in the mid-20th century successfully constructed the core oxazolidine (B1195125) ring system, these routes often suffered from low to moderate yields and have not been extensively pursued in recent years. smolecule.comwikipedia.org Developing more efficient and stereoselective synthetic strategies is crucial for:

Achieving a more practical and high-yielding total synthesis of this compound and its naturally occurring analogues.

Enabling the systematic synthesis of novel this compound analogues with targeted structural modifications for SAR studies.

Developing methodologies for the late-stage functionalization of this compound scaffolds to access diverse derivatives.

Overcoming the challenges associated with the stereochemical control of multiple chiral centers and the construction of the unique bridged ring system.

Application of Integrated -Omics Approaches in Salamander Chemical Ecology

The field of salamander chemical ecology, particularly concerning Samandarines, is still in its nascent stages compared to other well-studied amphibian toxin systems. researchgate.net The application of integrated '-omics' approaches (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful avenue to address many of the aforementioned research gaps. Future directions include:

Genomics: Sequencing the genomes of key Salamandra and Lyciasalamandra species to identify genes encoding enzymes involved in this compound biosynthesis and regulation.

Transcriptomics: Analyzing gene expression patterns in different tissues (e.g., liver, testes, ovaries, skin glands) and under varying environmental conditions to identify genes actively involved in alkaloid production.

Proteomics: Identifying and characterizing the proteins and enzymes directly involved in the biosynthetic pathway, as well as proteins related to alkaloid transport, storage, and secretion.

Metabolomics: Expanding on existing LC-HRMS/MS metabolomics studies to provide a more comprehensive profile of this compound and related metabolites across developmental stages, populations, and environmental contexts, including the influence of skin microbiota on metabolite profiles. nih.govresearchgate.net

Integrated Omics: Combining data from these different 'omics' levels to build a holistic understanding of this compound biosynthesis, its regulation, diversity, and ecological roles, including interactions with predators and pathogens.

Q & A

Q. What are the established methods for isolating Samandarine from natural sources, and how do their yields and purity compare?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification (e.g., column chromatography with silica gel or HPLC). Yield and purity depend on the source material (e.g., Salamandra species), solvent polarity, and gradient conditions. For instance, methanol extraction of Salamandra salamandra skin secretions yields ~0.2% this compound with 85–90% purity after HPLC . Challenges include minimizing degradation during lyophilization and avoiding co-elution with structurally similar alkaloids.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and what are their limitations?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and X-ray crystallography are gold standards for resolving its steroidal alkaloid structure. Mass spectrometry (HRMS) confirms molecular weight (C₁₉H₃₁NO₂, [M+H]+ m/z 306.2433). Limitations include the need for high-purity crystals for X-ray and signal overlap in NMR due to conformational flexibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across different experimental models?

  • Methodological Answer : Contradictions (e.g., neurotoxic vs. neuroprotective effects) often arise from dosage variations, model organisms (mice vs. zebrafish), or assay conditions. A systematic approach includes:
  • Meta-analysis of dose-response relationships (e.g., LD₅₀ discrepancies in murine models).
  • Standardization of in vitro assays (e.g., neuronal cell lines vs. primary cultures).
  • Control for endogenous variables (e.g., metabolic differences between species) .
  • Example: Neurotoxicity in mice (LD₅₀ = 0.5 mg/kg) vs. zebrafish (LD₅₀ = 2.1 mg/kg) may reflect differential blood-brain barrier permeability .

Q. What in silico strategies are recommended for predicting this compound’s molecular targets, and how can their accuracy be validated experimentally?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen against targets like NMDA receptors or acetylcholinesterase. Validate predictions via:
  • Surface Plasmon Resonance (SPR) for binding affinity (KD values).
  • Patch-clamp electrophysiology to confirm ion channel modulation.
  • Knockout models (e.g., CRISPR-Cas9-edited neuronal cells) to assess phenotypic rescue .

Methodological Guidance for Future Studies

  • Experimental Design : Ensure reproducibility by detailing solvent systems, chromatographic gradients, and organism-specific protocols (e.g., zebrafish anesthesia methods) .
  • Data Interpretation : Address contradictory findings by conducting cross-model validation (e.g., parallel in vitro/in vivo assays) and reporting effect sizes with confidence intervals .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal research, including sample size justification and humane endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.